

Understanding the chemical structure and properties of Tranilast sodium

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **Tranilast Sodium** for Researchers and Drug Development Professionals

Introduction

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a synthetic derivative of a tryptophan metabolite.[1] Initially developed as an anti-allergic agent, it was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma.[2][3] Its indications were later expanded to include keloids and hypertrophic scars.[3] Tranilast exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-allergic, antifibrotic, and immunomodulatory effects.[2][4] Its therapeutic potential is being explored for a variety of conditions, including fibrotic diseases, inflammatory bowel disease, and certain cancers.[5][6] [7] This document provides a comprehensive technical overview of **Tranilast sodium**, focusing on its chemical structure, properties, mechanism of action, and relevant experimental data for research and development professionals.

Chemical Structure and Properties

Tranilast sodium is the sodium salt of Tranilast. The core structure consists of a 3,4-dimethoxycinnamoyl group linked to an anthranilic acid backbone via an amide bond.[2] This structure, featuring conjugated aromatic systems, is responsible for its biological activity and physical properties, such as its intrinsic fluorescence.[2]

Chemical Identity



Identifier	Value	Reference
IUPAC Name	sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate	[2][3]
CAS Number	104931-56-8 (Sodium Salt); 53902-12-8 (Parent Acid)	[2][3]
Molecular Formula	C18H16NNaO5	[2][8]
Molecular Weight	349.31 g/mol	[2][8]
Canonical SMILES	COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O) [O-])OC.[Na+]	[2]
InChl Key	KZGHWWBBBHZLTTA- VRTOBVRTSA-M	[2]

Physicochemical Properties

Property	- Value	Reference
Water Solubility	0.0084 mg/mL (for parent acid)	[9]
logP	2.89 - 3.56	[9]
pKa (Strongest Acidic)	3.55	[9]
Solubility	Soluble in DMSO	[8][10]
Appearance	Light yellow solid	[11]

Spectral Properties

Tranilast sodium possesses intrinsic fluorescence due to its conjugated aromatic structure.[2]

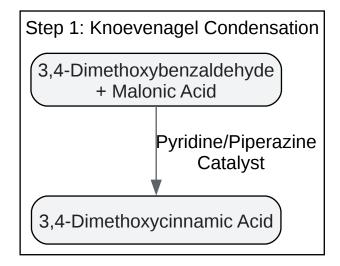
- Fluorescence Excitation Maximum: 310 nm[2]
- Fluorescence Emission Maximum: ~335 nm[2]

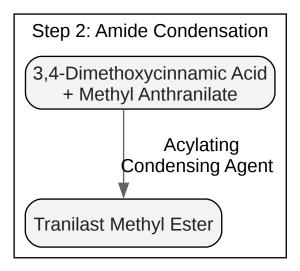


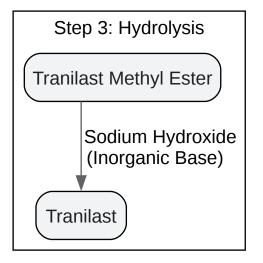
Synthesis

A common synthetic route for Tranilast involves a multi-step process starting from 3,4-dimethoxybenzaldehyde.[2][11]









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Caption: General synthesis workflow for Tranilast.



A typical synthesis protocol is as follows:

- Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid: 3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid, catalyzed by a weak base like pyridine, to yield 3,4-dimethoxycinnamic acid.[11]
- Step 2: Synthesis of Tranilast Methyl Ester: The resulting 3,4-dimethoxycinnamic acid is condensed with methyl anthranilate in the presence of a condensing agent to form Tranilast methyl ester.[11]
- Step 3: Hydrolysis to Tranilast: The methyl ester is then hydrolyzed using an inorganic base, such as sodium hydroxide, to produce the final Tranilast product.[11] The total yield for this process can be up to 67%.[11]

Pharmacological Data Pharmacodynamics and In Vitro Efficacy

Tranilast demonstrates a wide range of inhibitory activities across various cell types and pathways. The IC₅₀ values below highlight its potency in different biological assays.



Target/Assay	Cell Type/System	IC50 Value	Reference
Cell Proliferation	Human Coronary Artery Endothelial Cells (FBS-induced)	19.1 μΜ	[12]
Human Coronary Artery Smooth Muscle Cells (PDGF-BB- induced)	24.5 μΜ	[12]	
Mediator Release	Prostaglandin D ₂ (PGD ₂) Production	Not specified	100 μΜ
Endotoxin-induced Prostaglandin E ₂ (PGE ₂)	Not specified	~1-20 μM	
Endotoxin-induced Thromboxane B ₂	Not specified	~10-50 μM	_
A23187-induced Monocyte Leukotriene C4	Human Monocytes	10-40 μΜ	_
A23187-induced Monocyte PGE2	Human Monocytes	2-20 μΜ	
Cytokine Production	Endotoxin-induced TGF-β1	Not specified	~100-200 μM
Endotoxin-induced IL-	Not specified	~100 μM	
Receptor Binding	[¹²⁵ I]-PDGF-BB Binding	Human Coronary Artery Smooth Muscle Cells	268.0 μM

Pharmacokinetics



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Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of Tranilast.



Parameter	Formulation	Dose	Value	Reference
T _{max} (Time to Peak Concentration)	Tablet	400 mg	5.11 h	[13]
Capsule	400 mg	4.84 h	[13]	
Pooled Data	Not specified	2.79 ± 1.14 h	[14]	_
C _{max} (Peak Plasma Concentration)	Tablet	400 mg	74.92 μg/mL	[13]
Capsule	400 mg	77.40 μg/mL	[13]	
Pooled Data	Not specified	42.2 ± 5.92 μg/mL	[14]	_
T ₁ / ₂ (Elimination Half-life)	Tablet	400 mg	7.31 h	[13]
Capsule	400 mg	9.44 h	[13]	_
Pooled Data	Not specified	7.58 ± 1.44 h	[14]	
AUC (Area Under the Curve)	Tablet	400 mg	1339 (μg·h)/mL	[13]
Capsule	400 mg	1544 (μg·h)/mL	[13]	
Relative Bioavailability	Tablet vs. Capsule	400 mg	99.66%	[13]
Oral Bioavailability	Crystalline Drug (in TNBS-treated rats)	10 mg/kg	~6.5%	[7]
Self-Micellizing Solid Dispersion (in rats)	10 mg/kg	~34-fold increase in AUC vs. crystalline	[15]	

Mechanism of Action & Signaling Pathways



Tranilast's therapeutic effects stem from its ability to modulate multiple signaling pathways involved in inflammation and fibrosis. Key mechanisms include stabilizing mast cells, inhibiting fibroblast proliferation, and interfering with critical cytokine signaling cascades.

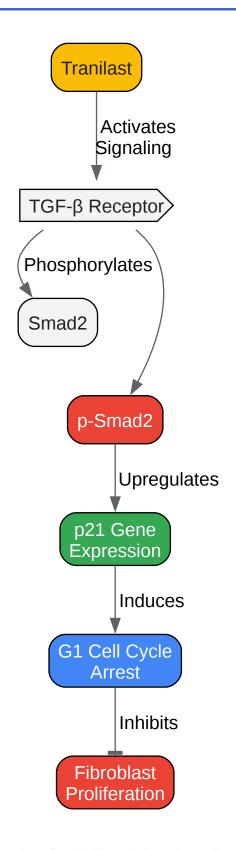
Mast Cell Stabilization

The primary anti-allergic action of Tranilast is attributed to its ability to inhibit the release of chemical mediators such as histamine, leukotrienes, and prostaglandins from mast cells. This action helps to control the immediate hypersensitivity reactions that characterize allergic conditions.[2]

Antifibrotic Activity via TGF-β Pathway

Tranilast exerts significant antifibrotic effects by modulating the Transforming Growth Factorbeta (TGF- β) pathway, a central regulator of fibrosis.[6][16] It has been shown to induce the phosphorylation of Smad2, a key downstream signaling molecule in the TGF- β cascade.[17] [18] This interaction ultimately leads to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor, which arrests cell growth and inhibits the proliferation of fibroblasts and smooth muscle cells.[17][18]





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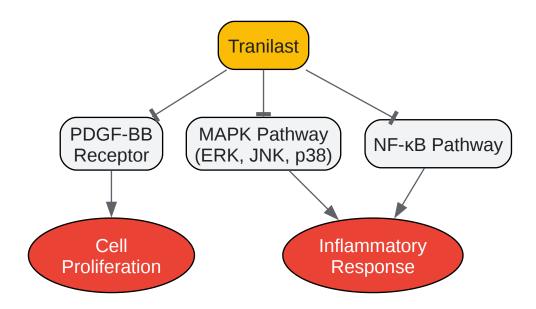
Caption: Tranilast's modulation of the TGF-β/Smad pathway.



Inhibition of Inflammatory Signaling

Tranilast also suppresses inflammation by inhibiting several other key signaling pathways:

- MAPK Pathways: It has been shown to inhibit extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 signaling pathways, which are crucial for inflammatory responses.[19][20]
- NF-κB Pathway: The drug can suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.[20]
- PDGF Signaling: In vascular smooth muscle cells, Tranilast can inhibit proliferation by blocking the binding of Platelet-Derived Growth Factor BB (PDGF-BB) to its receptor.[19]



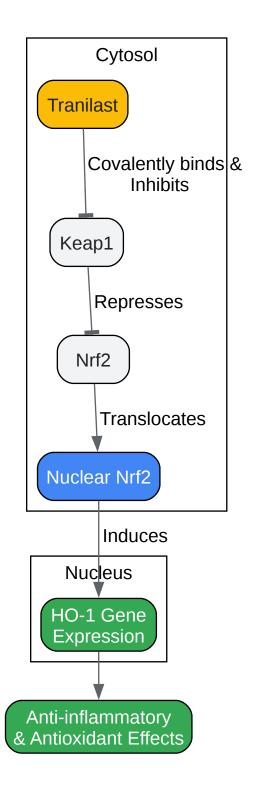
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Caption: Tranilast's inhibition of pro-inflammatory pathways.

Activation of the Nrf2-HO-1 Antioxidant Pathway

Recent studies have revealed that Tranilast can activate the Nrf2-HO-1 pathway.[1] It is proposed that Tranilast covalently binds to the thiol groups in KEAP1, the cytosolic repressor of Nrf2. This binding leads to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant genes like heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects.[1]





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Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Key Experimental Protocols



This section details methodologies for experiments frequently cited in Tranilast research.

DNBS-Induced Rat Colitis Model

This protocol is used to evaluate the anti-inflammatory efficacy of Tranilast in an animal model of inflammatory bowel disease.[1]

- Animal Model: Male Sprague-Dawley rats (250-260 g) are used.
- Induction:
 - Rats are fasted for 24 hours with free access to water.
 - Under light isoflurane anesthesia, a rubber cannula is inserted 8 cm into the rectum.
 - Dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (e.g., 48 mg/0.4 mL/rat) is instilled into the colon.[1]
- Treatment: Tranilast or a vehicle control is administered, typically orally or rectally, for a specified duration (e.g., twice daily for 9 days).[7]
- Evaluation:
 - Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with H&E) to assess submucosal thickness and inflammatory cell infiltration.
 - Biomarker Analysis: Colon homogenates are used to measure levels of inflammatory markers like myeloperoxidase (MPO) activity or specific cytokines (e.g., CINC-3) via ELISA.[1][7]

Co-Immunoprecipitation of KEAP1 and Nrf2

This protocol determines if Tranilast disrupts the interaction between KEAP1 and Nrf2.[1]

- Cell Lysis: Cells (e.g., HCT116) are treated with Tranilast (e.g., 100 μ M) for 2 hours and then lysed using RIPA buffer.
- Incubation: Cell lysates are incubated with Tranilast (100 μM) at 30°C for 2 hours.



- Immunoprecipitation:
 - An anti-KEAP1 antibody is added to the lysate and incubated at 4°C for 2 hours.
 - Protein A/G agarose beads are added and incubated at 4°C for another 2 hours to capture the antibody-protein complexes.
- Washing: The beads are washed multiple times with RIPA buffer to remove non-specific binding.
- Elution and Detection: Bound proteins are eluted by boiling in SDS sample buffer and separated by SDS-PAGE.
- Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies against Nrf2 and KEAP1 to detect their presence in the immunoprecipitated complex.[1]

PDGF-BB Receptor Binding Assay

This assay quantifies the ability of Tranilast to inhibit the binding of PDGF-BB to its cell surface receptor.[19]

- Cell Culture: Human coronary artery smooth muscle cells (CASMCs) are grown to confluence in appropriate culture plates.
- Binding Reaction:
 - Monolayer cultures are exposed to various concentrations of Tranilast (e.g., 30–1000 μM).
 - Radiolabeled [1251]-PDGF-BB is added to the cells and incubated to allow for binding.
- Washing: Unbound radioligand is removed by washing the cell monolayers.
- Quantification: The amount of bound [125]-PDGF-BB is quantified by measuring the radioactivity of the cell lysate using a gamma counter.
- Data Analysis: The results are used to calculate the concentration of Tranilast that inhibits
 50% of specific [1251]-PDGF-BB binding (IC50).[19]



Conclusion

Tranilast sodium is a multi-modal pharmacological agent with well-established anti-allergic and antifibrotic properties. Its mechanism of action is complex, involving the modulation of key signaling pathways such as TGF-β/Smad, MAPK, NF-κB, and Nrf2. The quantitative data on its in vitro potency and in vivo pharmacokinetics provide a solid foundation for further research and development. The detailed experimental protocols and pathway diagrams presented in this guide offer valuable tools for scientists working to explore the full therapeutic potential of this versatile compound. Future work may focus on optimizing its formulation to improve bioavailability and expanding its clinical applications to a broader range of inflammatory and fibrotic diseases.

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- To cite this document: BenchChem. [Understanding the chemical structure and properties of Tranilast sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139417#understanding-the-chemical-structure-and-properties-of-tranilast-sodium]

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